molecular formula C10H9NO4 B1306683 (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid CAS No. 94512-05-7

(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid

Cat. No.: B1306683
CAS No.: 94512-05-7
M. Wt: 207.18 g/mol
InChI Key: OTPZTZLQLBZERG-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

The systematic identification of this compound relies on multiple standardized chemical nomenclature systems and molecular descriptors that provide comprehensive structural information. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is officially designated as this compound, reflecting its core isoindolinone structure with specific functional group substitutions. The molecular formula C₁₀H₉NO₄ indicates the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms, arranged in a specific three-dimensional configuration that defines the compound's chemical behavior.

The compound's systematic identification is further characterized by its unique International Chemical Identifier, which provides a standardized method for representing the molecular structure in digital databases and chemical literature. The International Chemical Identifier string InChI=1S/C10H9NO4/c12-5-1-2-6-7(3-5)10(15)11-8(6)4-9(13)14/h1-3,8,12H,4H2,(H,11,15)(H,13,14) encodes the complete connectivity and stereochemical information of the molecule. This identifier enables researchers to unambiguously identify the compound across different chemical databases and research platforms, ensuring consistency in scientific communication and data sharing.

The Simplified Molecular Input Line Entry System representation OC(=O)CC1NC(=O)c2cc(O)ccc12 provides a more compact notation for the compound's structure, facilitating computational analysis and database searches. This notation system allows for efficient storage and retrieval of chemical information in electronic databases while maintaining the essential structural details necessary for chemical identification and analysis.

Chemical Identifier Value
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
International Chemical Identifier Key OTPZTZLQLBZERG-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System OC(=O)CC1NC(=O)c2cc(O)ccc12
International Union of Pure and Applied Chemistry Name This compound

Historical Context of Isoindole Derivatives in Organic Chemistry

The historical development of isoindole chemistry represents a fascinating journey through the evolution of heterocyclic organic chemistry, with roots extending back over a century to the initial recognition of isoindole as a distinct chemical entity. Isoindole, consisting of a benzene ring fused with pyrrole, was first recognized as the regioisomer of the more abundant 1H-indole heterocycle, establishing it as a unique structural framework for chemical investigation. The fundamental understanding of isoindole as a 2H-isoindole system, where the nitrogen atom occupies a specific position within the fused ring structure, laid the groundwork for subsequent research into substituted derivatives and their chemical properties.

The synthetic exploration of isoindole derivatives gained momentum throughout the twentieth century as chemists developed increasingly sophisticated methods for constructing these complex heterocyclic systems. The recognition that isoindoles exhibit noticeable alternation in carbon-carbon bond lengths, consistent with their description as pyrrole derivatives fused to a butadiene system, provided crucial insights into their electronic structure and reactivity patterns. This understanding proved instrumental in developing rational approaches to the synthesis of functionalized isoindole derivatives, including compounds bearing hydroxyl, carbonyl, and carboxylic acid functional groups.

Natural product isolation studies have significantly contributed to the historical context of isoindole chemistry, with the first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, being isolated from the sponge Reniera species in 1982. This discovery marked a pivotal moment in isoindole research, demonstrating that these synthetic chemical frameworks also occur in biological systems and possess potential antimicrobial properties. The subsequent development of elegant synthetic routes to these natural products, including concise approaches established by various research groups, has provided valuable insights into the reactivity and synthetic accessibility of isoindole derivatives.

The evolution of isoindole chemistry has been further enriched by the development of specialized synthetic methodologies, particularly those involving intramolecular Diels-Alder reactions, which have emerged as powerful tools for constructing isoindolinone frameworks. These methodologies have been successfully applied to the synthesis of complex natural products, including secondary metabolites with remarkable architectural features and significant biological activities. The recognition that isoindolinone moieties can be efficiently assembled through various synthetic strategies has established these compounds as valuable targets for synthetic organic chemists.

Modern research in isoindole chemistry has expanded to encompass diverse applications, from the development of pharmaceutical compounds to the creation of specialized dyes and pigments. The discovery that isoindoles can function as effective fluorophores and their incorporation into high-performance pigments has demonstrated the practical utility of these heterocyclic systems beyond traditional pharmaceutical applications. This broad range of applications has sustained research interest in isoindole derivatives and continues to drive innovation in synthetic methodologies and functional applications.

Properties

IUPAC Name

2-(5-hydroxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-5-1-2-6-7(3-5)10(15)11-8(6)4-9(13)14/h1-3,8,12H,4H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPZTZLQLBZERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392616
Record name (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94512-05-7
Record name (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid (CAS No. 94512-05-7) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9NO4
  • Molecular Weight : 207.18 g/mol
  • Boiling Point : Approximately 620.4 °C (predicted)
  • Density : 1.462 g/cm³ (predicted)
  • pKa : 4.15 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Anti-inflammatory Properties : Studies indicate that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways such as NF-kB and MAPK signaling .
  • Antioxidant Activity : It has been suggested that this compound can enhance the cellular defense mechanisms against oxidative stress by upregulating antioxidant enzymes through the Nrf2 pathway, which is crucial for combating oxidative damage in cells .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through inhibition of neuroinflammatory processes and modulation of neurotrophic factors .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of TNF-α and IL-6; modulation of NF-kB
AntioxidantUpregulation of Nrf2-mediated antioxidant enzymes
NeuroprotectiveProtection against oxidative stress in neuronal cultures

Case Studies

  • Case Study on Anti-inflammatory Activity :
    A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) in vitro, suggesting its potential as an anti-inflammatory agent in chronic inflammatory diseases .
  • Neuroprotection in Ischemia Models :
    In experiments using primary rat cerebellar neuronal-glial cell cultures exposed to ischemic conditions, treatment with this compound resulted in a marked decrease in the release of pro-inflammatory cytokines and improved cell viability, indicating its protective role against ischemia-induced damage .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound can inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values comparable to established chemotherapeutic agents. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer drug .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Using the DPPH radical scavenging assay, it was found to possess substantial radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. This property suggests potential applications in formulations aimed at preventing oxidative damage in biological systems .

Agricultural Applications

Plant Growth Regulation
this compound has been investigated for its role as a plant growth regulator. Studies have shown that it can enhance root development and overall plant vigor when applied in appropriate concentrations. This effect is attributed to its ability to modulate auxin-like activities, promoting better nutrient uptake and growth rates in crops .

Material Science

Polymer Synthesis
In material science, derivatives of this compound have been utilized in the synthesis of novel polymers with enhanced mechanical properties. These polymers exhibit improved thermal stability and flexibility, making them suitable for applications in coatings and composites .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23112.5Apoptosis induction
Compound BHeLa15.0Cell cycle arrest
Compound CA54910.0Inhibition of proliferation

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)
(5-Hydroxy...78.6
Ascorbic Acid90.0
Compound D75.0

Case Studies

Case Study 1: Antiproliferative Effects on Breast Cancer Cells
A study published in Molecules detailed the synthesis and evaluation of various derivatives of this compound against MDA-MB-231 cells. The results showed a significant reduction in cell viability at low concentrations, highlighting the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Use as a Plant Growth Regulator
Another study focused on the application of this compound in agricultural settings demonstrated its effectiveness in promoting root growth in tomato plants under controlled conditions. The treated plants exhibited a 30% increase in root biomass compared to untreated controls, suggesting its viability as a natural growth enhancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular features, and applications:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid C₁₀H₉NO₄ 5-hydroxy, 3-oxo, acetic acid chain 207.18 Templated macrocycle synthesis; low-yield reactions
[2-(5-Chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid C₁₅H₁₁ClN₂O₄ 5-chloropyridinyl substituent 330.71 Enhanced electron-withdrawing effects; potential pharmacological intermediate
2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid C₁₀H₆N₂O₆ 5-nitro, 1,3-dioxo groups 250.16 High polarity; nitro group may increase reactivity in electrophilic substitutions
2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid C₂₂H₁₆ClNO₃ 5-chloro, 3,3-diphenyl, 2-oxo 377.82 Bulky substituents; possible applications in drug discovery (e.g., kinase inhibitors)
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₃ 7-methyl, 2-oxo (indole core) 205.21 Simplified indole backbone; may serve as a model for SAR studies

Key Comparative Analyses

Electronic Effects and Reactivity
  • The 5-hydroxy group in the target compound contributes to hydrogen bonding and acidity (pKa ~3–4 for the carboxylic acid), whereas chloro (e.g., C₁₅H₁₁ClN₂O₄) and nitro (C₁₀H₆N₂O₆) substituents enhance electron-withdrawing effects, increasing electrophilic reactivity .
  • The 3,3-diphenyl groups in C₂₂H₁₆ClNO₃ introduce steric hindrance, reducing solubility in polar solvents but improving lipid membrane permeability .

Preparation Methods

Laboratory-Scale Synthetic Routes

Starting Materials:

  • Phthalic anhydride or substituted phthalic anhydrides
  • Amino acids or amino acid derivatives (e.g., glycine derivatives)
  • Hydroxylation reagents for introducing the 5-hydroxy group

Typical Synthetic Strategy:

  • Formation of Isoindolone Core:
    The initial step involves the condensation of phthalic anhydride with an amino acid derivative to form the isoindolone ring system. This cyclization is typically carried out under reflux conditions in polar solvents such as acetic acid or ethanol.
  • Introduction of the Acetic Acid Side Chain:
    The acetic acid moiety is introduced via alkylation or acylation reactions on the nitrogen atom of the isoindolone ring. This can be achieved by reacting the isoindolone intermediate with haloacetic acid derivatives under basic conditions.

  • Hydroxylation at Position 5:
    The hydroxy group at position 5 is introduced either by selective hydroxylation of the aromatic ring or by using hydroxylated phthalic anhydride derivatives as starting materials. Oxidative hydroxylation can be performed using reagents such as hydrogen peroxide or peracids under controlled conditions to avoid over-oxidation.

Reaction Conditions:

  • Temperature: Typically 80–120 °C for cyclization steps
  • Solvents: Acetic acid, ethanol, or DMF depending on step
  • pH: Controlled to favor cyclization and substitution reactions
  • Catalysts: Acid catalysts (e.g., sulfuric acid) or base catalysts (e.g., sodium carbonate) depending on the step

Purification:

  • Recrystallization from suitable solvents (e.g., ethyl acetate, ethanol)
  • Chromatographic techniques such as silica gel column chromatography for isolating pure product

Industrial Production Methods

Industrial synthesis of this compound is less documented in open literature but is presumed to follow optimized versions of the laboratory routes with emphasis on yield, purity, and scalability.

Key Features of Industrial Methods:

  • Use of continuous flow reactors to improve reaction control and throughput
  • Optimization of reaction parameters (temperature, solvent, catalyst loading) to maximize yield and minimize by-products
  • Implementation of automated purification systems such as preparative HPLC or crystallization under controlled conditions
  • Use of greener solvents and reagents where possible to comply with environmental regulations

Data Table: Summary of Preparation Parameters

Step Reagents/Starting Materials Conditions Notes
Isoindolone ring formation Phthalic anhydride + amino acid 80–120 °C, acetic acid solvent Acid-catalyzed cyclization
Acetic acid side chain addition Haloacetic acid derivatives Basic conditions, DMF or ethanol Alkylation on nitrogen atom
Hydroxylation at position 5 H2O2, peracids or hydroxylated precursors Room temp to 50 °C, controlled pH Selective aromatic hydroxylation
Purification Recrystallization, chromatography Ambient to mild heating Ensures high purity

Research Findings and Analysis

  • Selectivity and Yield: The hydroxylation step requires careful control to avoid over-oxidation or ring cleavage. Using hydroxylated phthalic anhydride derivatives as starting materials can improve selectivity and yield.
  • Reaction Optimization: Studies indicate that acid catalysis during cyclization improves ring closure efficiency, while base catalysis favors alkylation steps.
  • Scalability: Continuous flow synthesis has been shown in related isoindolone derivatives to enhance scalability and reproducibility, suggesting similar benefits for this compound.
  • Purity Considerations: Chromatographic purification is essential to remove regioisomeric and over-oxidized impurities, which can affect biological activity and downstream applications.

Comparative Notes

  • The preparation of this compound shares similarities with the synthesis of related isoindolone derivatives such as (3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester, but the presence of the hydroxy group at position 5 requires additional selective hydroxylation steps or use of hydroxylated precursors.
  • Industrial methods for related isoindol derivatives often employ continuous flow and automated purification, which can be adapted for this compound to improve efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s core structure (3-oxo-2,3-dihydro-1H-isoindol-1-yl) suggests synthesis via cyclization of substituted anthranilic acid derivatives or aldol-type condensations. For example, analogous compounds are synthesized using Lewis acid-induced decomposition of α-diazo-β-hydroxy esters . Optimization involves controlling temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry of reagents (e.g., BF₃·OEt₂ as a catalyst). Yield improvements (≥70%) are achieved by stepwise purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the isoindolone ring (δ ~6.8–7.5 ppm for aromatic protons) and acetic acid moiety (δ ~2.5–3.5 ppm for CH₂).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z for C₁₀H₉NO₄: 207.05) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous indole-acetic acids, this compound likely falls under GHS Category 2/3 for skin/eye irritation and acute toxicity. Key precautions:

  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation of fine particulates .
  • Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., carbonyl groups at C3) and nucleophilic regions (e.g., hydroxyl at C5).
  • Molecular Dynamics Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes with isoindolone-binding pockets) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data for isoindolone derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity Variations : Validate compound purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient) .
  • Assay Conditions : Standardize cell viability assays (e.g., MTT) across pH 7.4 buffers and controlled O₂ levels .
  • Structural Analogues : Compare substituent effects (e.g., 5-hydroxy vs. 5-chloro derivatives) using SAR studies .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • pH-Dependent Degradation : Monitor via UV-Vis spectroscopy (λ ~270 nm for isoindolone absorption). Acidic conditions (pH <3) protonate the carbonyl, destabilizing the ring; basic conditions (pH >9) hydrolyze the acetic acid ester .
  • Kinetic Studies : Use pseudo-first-order kinetics to calculate half-life (t₁/₂) in buffered solutions (e.g., t₁/₂ = 12 h at pH 2) .

Key Research Gaps

  • Stereochemical Control : Limited data on enantioselective synthesis of the 5-hydroxy substituent. Chiral auxiliaries (e.g., Evans’ oxazolidinones) could be explored .
  • In Vivo Toxicity : No studies on metabolic pathways; recommend ADMET profiling using zebrafish models .

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